molecular formula C21H13BrN2O3 B15044823 5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione

5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione

Cat. No.: B15044823
M. Wt: 421.2 g/mol
InChI Key: TZEJOWSTCUJPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound features a bromine atom, a dibenzofuran moiety, and an isoindole-1,3-dione core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Dibenzofuran-3-ylamine: This step involves the reaction of dibenzofuran with an amine source under suitable conditions to form dibenzofuran-3-ylamine.

    Bromination: The dibenzofuran-3-ylamine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Cyclization: The brominated intermediate undergoes cyclization with an appropriate reagent to form the isoindole-1,3-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione
  • 5-Fluoro-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione
  • 5-Iodo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione

Uniqueness

5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the dibenzofuran moiety and the isoindole-1,3-dione core imparts unique structural and functional properties to the compound.

Properties

Molecular Formula

C21H13BrN2O3

Molecular Weight

421.2 g/mol

IUPAC Name

5-bromo-2-[(dibenzofuran-3-ylamino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H13BrN2O3/c22-12-5-7-16-17(9-12)21(26)24(20(16)25)11-23-13-6-8-15-14-3-1-2-4-18(14)27-19(15)10-13/h1-10,23H,11H2

InChI Key

TZEJOWSTCUJPRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCN4C(=O)C5=C(C4=O)C=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.